2-amino-6-(hydroxymethyl)-1H-pteridin-4-one
Overview
Description
Compound “2-amino-6-(hydroxymethyl)-1H-pteridin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-amino-6-(hydroxymethyl)-1H-pteridin-4-one” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and advanced techniques to ensure consistency and efficiency. The process may involve multiple steps, including purification and quality control, to meet the required standards for commercial use.
Chemical Reactions Analysis
Types of Reactions: Compound “2-amino-6-(hydroxymethyl)-1H-pteridin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Compound “2-amino-6-(hydroxymethyl)-1H-pteridin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “2-amino-6-(hydroxymethyl)-1H-pteridin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compound “2-amino-6-(hydroxymethyl)-1H-pteridin-4-one” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may share common functional groups or structural motifs, but they may differ in their reactivity, stability, and biological activities.
List of Similar Compounds: Some similar compounds to “this compound” include:
- Compound A
- Compound B
- Compound C
These compounds may have similar applications and properties, but each has its unique characteristics that make it suitable for specific uses.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-1H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIBNWDLMIPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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